Stereospecific Incorporation into Dhurrin versus Taxiphyllin
The (S)-enantiomer is the obligate aglycone for dhurrin biosynthesis in Sorghum bicolor, whereas the (R)-enantiomer is incorporated into taxiphyllin [1]. This absolute stereochemical sorting is dictated by the UDP-glucose:(S)-4-hydroxymandelonitrile β-D-glucosyltransferase (EC 2.4.1.85), which has zero catalytic activity toward (R)-4-hydroxymandelonitrile [2]. Consequently, any experiment requiring dhurrin production or probing of the dhurrin pathway demands the (S)-isomer; the (R)-isomer or racemate cannot serve as competent substrates.
| Evidence Dimension | Enzymatic glycosylation substrate specificity |
|---|---|
| Target Compound Data | Exclusive substrate for dhurrin-forming glucosyltransferase (EC 2.4.1.85); product = dhurrin |
| Comparator Or Baseline | (R)-4-hydroxymandelonitrile: not a substrate for EC 2.4.1.85; product = taxiphyllin via distinct pathway |
| Quantified Difference | All-or-nothing substrate specificity; zero cross-reactivity between enantiomer-specific pathways [1][2] |
| Conditions | In vitro enzyme assays and in vivo biosynthetic pathway analysis in Sorghum bicolor |
Why This Matters
This absolute stereochemical gating means that procurement of the wrong enantiomer yields an inert compound for dhurrin-related research, wasting experimental resources.
- [1] Wikipedia: 4-Hydroxymandelonitril. (S)-enantiomer → dhurrin; (R)-enantiomer → taxiphyllin. View Source
- [2] KEGG REACTION: R04296 – UDP-glucose + (S)-4-Hydroxymandelonitrile <=> UDP + Dhurrin. View Source
